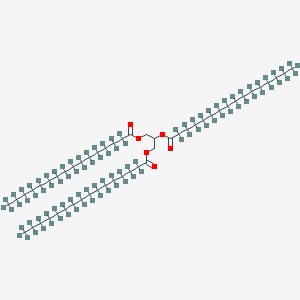
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide, also known as JNJ-47965567, is a novel small molecule that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. In
Scientific Research Applications
Metallation of Heterocyclic Compounds
A significant area of research involves the metallation of π-deficient heterocyclic compounds, including fluoropyridines. Metallation reactions, particularly with fluoropyridines, are crucial for regioselective synthesis and functionalization of heterocyclic compounds. This process enables the creation of novel compounds with potential applications in pharmaceuticals and materials science. The study by Marsais and Quéguiner (1983) on the metallation of 3-fluoropyridine offers insights into the chemoselective lithiation process, which is influenced by factors such as solvent, temperature, and lithiating agent. This foundational work provides a basis for understanding the reactivity and potential applications of compounds similar to N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide in synthesis and drug development (Marsais & Quéguiner, 1983).
Fluorescent Probes for Zinc Ion Determination
Research on 8-amidoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications is relevant due to the structural similarity and functional groups that might be present in this compound. These derivatives demonstrate fast reactivity, good selectivity, and biocompatibility, highlighting the potential of this compound in developing sensors or probes for zinc ions or other applications requiring selective binding to metal ions. The review by Mohamad et al. (2021) emphasizes the importance of designing and exploring new derivatives for improved chemosensors (Mohamad et al., 2021).
AMPK Activation and Independent Effects
Although not directly related, the systematic review of AICAr's AMPK-dependent and independent effects by Visnjic et al. (2021) showcases the complexity of interpreting studies based on specific compounds and their biological impacts. This underscores the necessity for detailed research on compounds like this compound to fully understand their potential in scientific research, particularly in metabolic regulation, hypoxia, and cancer pathogenesis (Visnjic et al., 2021).
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIBAJZELLNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)
![1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone](/img/structure/B1427771.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)




![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)



